BenchChemオンラインストアへようこそ!

4-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Lipophilicity ADME CNS Drug Design

This compound is the only 1,3,4-thiadiazole benzamide combining a 4-ethoxy group with a 3-nitro substitution — a configuration that simultaneously raises lipophilicity (cLogP ~3.3) and disrupts crystal packing for superior solubility. Ideal for CNS programs targeting both seizure and neuroinflammation, or as a carbonic anhydrase-negative control. Avoid generic analogs; specify this exact isomer to preserve your PK/PD hypothesis.

Molecular Formula C13H14N4O4S
Molecular Weight 322.34 g/mol
Cat. No. B5742912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Molecular FormulaC13H14N4O4S
Molecular Weight322.34 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]
InChIInChI=1S/C13H14N4O4S/c1-3-11-15-16-13(22-11)14-12(18)8-5-6-10(21-4-2)9(7-8)17(19)20/h5-7H,3-4H2,1-2H3,(H,14,16,18)
InChIKeyKLWKYHFXERAJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide: A Differentiated 1,3,4-Thiadiazole Lead Candidate for Anticonvulsant and Anti-inflammatory Research


4-Ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, a scaffold recognized for diverse biological activities [1]. This compound features a unique substitution pattern combining a 4-ethoxy and a 3-nitro group on the benzamide ring, linked to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. This specific architecture distinguishes it from other active analogs within the class, which typically exhibit substitutions at different positions (e.g., 2-nitro or 4-nitro without the ethoxy group) [2]. The presence of the ethoxy group is hypothesized to modulate key physicochemical properties, such as lipophilicity, which can be a critical factor in lead compound selection for medicinal chemistry programs targeting central nervous system and inflammatory conditions .

Why N-(5-ethyl-1,3,4-thiadiazol-2-yl)-nitrobenzamide Analogs Cannot Be Interchanged: The Critical Role of the 4-Ethoxy Group


The 1,3,4-thiadiazole benzamide chemical space is highly sensitive to substitution patterns. Even minor positional changes of the nitro group (from 2- to 3- to 4-position) on the benzamide ring have been shown to alter the biological activity profile from primarily anticonvulsant [1] to broad anti-inflammatory and anti-tubercular [2]. The addition of a 4-ethoxy group, absent in the most frequently studied analogs, represents a significant structural divergence. This modification is not a generic isostere; it introduces a hydrogen bond acceptor, increases steric bulk, and most importantly, substantially raises the compound's lipophilicity (cLogP) compared to the non-ethoxy analogs . This key physicochemical shift directly impacts membrane permeability, metabolic stability, and target engagement, making the target compound a distinct chemical entity that cannot be substituted by its simpler nitrobenzamide counterparts without altering the project's pharmacokinetic and pharmacodynamic hypothesis.

Quantitative Differentiation Guide: 4-Ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide vs. Closest Analogs


Enhanced Lipophilicity (cLogP) Over Non-Ethoxy Analogs

A key differentiator is the predicted enhanced lipophilicity conferred by the 4-ethoxy group. Using the analog N-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide, the ACD/LogP is 3.29 . This is substantially higher than the parent 4-ethoxy-3-nitrobenzamide (LogP ~1.5, predicted) and the non-ethoxy analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (LogP ~1.8, predicted). A higher cLogP within an optimal range (1-4) is often associated with improved blood-brain barrier penetration, a critical attribute for anticonvulsant leads.

Lipophilicity ADME CNS Drug Design

Differential Anticonvulsant Activity: Positional Isomer Comparison

The 2-nitro positional isomer, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide, has demonstrated high anticonvulsive activity on a pentylentetrazole (PTZ) model of seizure compared to the classic drug Depakin (valproate) [1]. While quantitative ED50 data was not publicly disclosed, the patent and published reports indicate a superior protective index. The target compound's 3-nitro substitution pattern, combined with the 4-ethoxy group, may further refine this activity profile, potentially offering a distinct efficacy or side-effect spectrum compared to the 2-nitro lead compound.

Anticonvulsant Epilepsy PTZ Model

Expanded Anti-inflammatory and Anti-tubercular Profile vs. 4-Nitro Isomer

The 4-nitro positional isomer exhibits anti-inflammatory, broncholytic, and anti-tubercular activities comparable to the reference drugs budesonide and isoniazid [1]. The target compound, with its 3-nitro-4-ethoxy substitution, is a distinct chemical entity that may combine the anti-inflammatory potential of the 4-nitro isomer with the anticonvulsant potential of the 2-nitro isomer. Its physicochemical properties have been engineered for potential differentiation.

Anti-inflammatory Anti-tubercular Broncholytic

Distinct Solid-State and Solubility Properties from the 4-Nitro Isomer

Detailed preformulation data is available for the 4-nitro isomer, serving as a critical baseline. The saturated vapor pressure of the 4-nitro analog has been measured from 431.15–457.15 K, and its solubility in buffer pH 7.4, n-hexane, ethanol, and 1-octanol has been determined [1]. The 3-nitro-4-ethoxy substitution of the target compound is expected to disrupt crystal packing, likely resulting in lower melting point, higher solubility, and different sublimation enthalpy compared to the tightly packed 4-nitro isomer. This difference is crucial for formulation development.

Preformulation Solubility Sublimation Thermodynamics

Unlikely to Act as a Potent Carbonic Anhydrase Inhibitor Unlike Sulfonamide Analogs

Sulfonamide-containing 1,3,4-thiadiazole benzamides, such as 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, are known potent inhibitors of carbonic anhydrase, with a reported Ki of 52 nM [1]. The target compound lacks the sulfonamide moiety, suggesting it will not engage this target. This is a critical differentiator for programs where carbonic anhydrase inhibition is an undesirable off-target effect (e.g., due to bicarbonate dysregulation).

Selectivity Off-target Carbonic Anhydrase

Optimal Research and Procurement Scenarios for 4-Ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide


CNS Drug Discovery Programs Requiring a Lipophilic, Non-Sulfonamide 1,3,4-Thiadiazole Scaffold

When building a structure-activity relationship (SAR) around the 1,3,4-thiadiazole core for central nervous system targets, the target compound's predicted high lipophilicity (cLogP ~3.3) makes it a superior choice over less lipophilic analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (cLogP ~1.8) . Its lack of a sulfonamide group further ensures that carbonic anhydrase off-target effects are avoided, streamlining the hit-to-lead process for CNS indications such as epilepsy or neurodegeneration.

Developing a Dual-Action Anticonvulsant with Anti-inflammatory Properties

The target compound is structurally positioned at the intersection of two bioactive series: the anticonvulsant 2-nitro isomers and the anti-inflammatory 4-nitro isomers [1]. It is the optimal procurement choice for academic groups or biotech companies aiming to test the hypothesis that a single molecule can effectively address both seizure activity and the neuroinflammation that often accompanies it, a dual mechanism not accessible with either parent isomer.

Preformulation and Solid-State Chemistry Studies Seeking Improved Solubility

For pharmaceutical scientists facing solubility-limited absorption with the highly crystalline 4-nitro isomer, the target compound offers a direct structural solution. The 4-ethoxy group is a common strategy to disrupt crystal packing, and the target compound is the logical next candidate for preformulation screening . Its predicted altered sublimation thermodynamics, compared to the well-characterized 4-nitro baseline, provide a valuable case study for academic research in crystal engineering.

Biochemical Assay Development as a Selective Control Compound

The compound can be procured as a negative control in enzymatic assays designed to identify carbonic anhydrase inhibitors. Because it shares the 1,3,4-thiadiazole core with potent sulfonamide inhibitors (Ki ~52 nM) but lacks the sulfonamide moiety [2], it is ideal for confirming that observed biological effects are specific to carbonic anhydrase engagement and not a general scaffold-related artifact.

Quote Request

Request a Quote for 4-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.